molecular formula C9H7ClN2O2 B13032520 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13032520
M. Wt: 210.62 g/mol
InChI Key: LZPCTBKAYNLLQC-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a chlorine substituent at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 2 (Figure 1). This structure combines electronic effects from the chloro substituent and steric modulation from the methyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis . The 1-methyl group is likely introduced via alkylation during intermediate steps, as demonstrated in the synthesis of 1-methyl-pyrrolo-furo-pyridine derivatives .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-6(9(13)14)4-5-2-3-7(10)11-8(5)12/h2-4H,1H3,(H,13,14)

InChI Key

LZPCTBKAYNLLQC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as a 2-aminopyridine derivative, with a suitable reagent like an acyl chloride.

    Chlorination: The next step involves the introduction of the chlorine atom at the 6th position. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group is introduced at the 1st position through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2nd position. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: It is used in the study of biological pathways and mechanisms, including its effects on cellular processes and signaling pathways.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with pyrrolo-pyridine and thieno-pyridine analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Pyrrolo[2,3-b]pyridine Carboxylic Acid Derivatives

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 6-Cl, 1-H, 2-COOH C₈H₅ClN₂O₂ 196.59 Intermediate for kinase inhibitors
This compound 6-Cl, 1-CH₃ , 2-COOH C₉H₇ClN₂O₂ 210.62* Potential derivatization into amides/esters
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 5-Br, 1-H, 2-COOH C₈H₅BrN₂O₂ 241.04 Halogenated analog for cross-coupling
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 6-CF₃, 1-H, 2-COOH C₉H₅F₃N₂O₂ 230.14 Enhanced lipophilicity for CNS targets
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 6-CH₃, 5-COOH C₉H₈N₂O₂ 176.17 Methyl substitution alters ring electronics

*Calculated based on with addition of CH₃ group.

Key Observations :

  • Chlorine vs. Bromine : Bromine at position 5 (vs. chlorine at 6) increases molecular weight and may enhance halogen bonding in target interactions .
  • Trifluoromethyl Group : The CF₃ group at position 6 significantly boosts lipophilicity (logP ~1.5 higher than chloro analogs), favoring blood-brain barrier penetration .
Thieno[2,3-b]pyridine Analogs

Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, altering electronic properties and binding affinities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity References
LY2033298 5-Cl, 6-OCH₃, 4-CH₃, 2-CONH-cPr C₁₃H₁₅ClN₂O₂S 298.78 M₄ muscarinic receptor allosteric modulator (EC₅₀ = 120 nM)
VU0152100 4,6-diCH₃, 2-CONH-(4-OCH₃-Ph) C₁₈H₂₁N₃O₂S 343.44 Anti-angiogenesis via VEGFR-2 inhibition
Thieno[2,3-b]pyridine-2-carboxylic acid H, 2-COOH C₈H₅NO₂S 179.19 Precursor for metal-organic frameworks

Key Observations :

  • Amide vs. Acid: Conversion of the carboxylic acid to amides (e.g., LY2033298) enhances receptor binding through hydrogen-bond donor/acceptor interactions .
  • Sulfur vs. Nitrogen: Thieno analogs exhibit reduced basicity compared to pyrrolo-pyridines, affecting solubility and protein binding .

Biological Activity

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SAR).

  • Molecular Formula : C7H5ClN2O2
  • Molecular Weight : 152.58 g/mol
  • CAS Number : 55052-27-2

Biological Activity Overview

Research indicates that compounds in the pyrrolo[2,3-b]pyridine family exhibit various biological activities, primarily through their interactions with specific enzymes involved in inflammatory processes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Key Findings :

  • The compound showed significant inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib .
  • In vivo models using carrageenan-induced paw edema demonstrated that this compound effectively reduced inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Enzyme Inhibition Studies

Inhibition of COX enzymes is a critical mechanism for anti-inflammatory drugs. The following table summarizes the inhibitory effects of this compound compared to other known inhibitors:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound56.4357.14
Celecoxib0.040.04
Meloxicam83.6857.14

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the pyrrolo[2,3-b]pyridine structure can significantly influence biological activity. The presence of the chloro group at position 6 and the methyl group at position 1 are crucial for enhancing COX inhibition.

Case Studies

A notable study explored various derivatives of pyrrolo[2,3-b]pyridine and their effects on COX enzymes:

  • Compound Variants : Different substitutions on the pyrrolidine ring were tested to determine their impact on enzyme inhibition.
    • Compounds with electron-withdrawing groups exhibited enhanced inhibitory activity against COX enzymes.
    • Methyl and chloro substitutions were found to be particularly effective in increasing potency against COX-2.
  • In Vivo Efficacy : Animal models treated with the compound exhibited reduced markers of inflammation, supporting its therapeutic potential.

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